3-(1-Methyl-1H-pyrazol-4-yl)aniline
Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)aniline: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a pyrazole ring substituted with a methyl group at the 1-position and an aniline group at the 3-position. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to exhibit cytotoxic activity on several human cell lines . Some pyrazole derivatives have been demonstrated to inhibit cyclin-dependent kinase-2 (CDK2), which plays a crucial role in cell cycle regulation .
Mode of Action
For instance, some pyrazole derivatives have been shown to induce apoptosis, a form of programmed cell death .
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, including antioxidant and anticancer activities . These activities suggest that pyrazole derivatives may affect multiple biochemical pathways, leading to downstream effects such as the induction of apoptosis .
Pharmacokinetics
For instance, pyrazole derivatives have been shown to have excellent thermal stabilities , which could potentially influence their absorption and distribution in the body.
Result of Action
Pyrazole derivatives have been shown to exhibit cytotoxic activity on several human cell lines . This suggests that 3-(1-Methyl-1H-pyrazol-4-yl)aniline may have similar effects, potentially leading to cell death through mechanisms such as apoptosis .
Action Environment
For instance, pyrazole derivatives have been shown to have excellent thermal stabilities , suggesting that they may remain stable and effective under various environmental conditions.
Biochemical Analysis
Biochemical Properties
3-(1-Methyl-1H-pyrazol-4-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has demonstrated cytotoxic effects, leading to apoptosis through the activation of p53-mediated pathways . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby blocking their phosphorylation activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions lead to changes in cellular functions and physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to this compound can lead to sustained changes in gene expression and metabolic activity, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its dosage-dependent effects. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . This inhibition can lead to altered levels of metabolites and changes in metabolic flux, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins within the cytoplasm can facilitate its localization to specific cellular compartments, influencing its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. For instance, phosphorylation of this compound can enhance its nuclear localization, where it can interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring, followed by N-methylation and subsequent substitution with an aniline derivative . The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like tetrahydrofuran or ethanol .
Industrial Production Methods: In an industrial setting, the production of 3-(1-Methyl-1H-pyrazol-4-yl)aniline may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine group.
Substitution: Introduction of halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: 3-(1-Methyl-1H-pyrazol-4-yl)aniline is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with various biological targets, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate specific biological pathways makes it a promising candidate for further pharmacological studies .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various chemical manufacturing processes .
Comparison with Similar Compounds
- 3-(5-Methyl-1H-pyrazol-4-yl)aniline
- 4-(5-Methyl-1H-tetrazol-1-yl)aniline
- 1-(4-Methyl-1H-imidazol-1-yl)aniline
- 3-(4-Methyl-1H-imidazol-1-yl)aniline
Comparison: Compared to these similar compounds, 3-(1-Methyl-1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group at the 1-position of the pyrazole ring and the aniline group at the 3-position provides distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYSXJBVBJYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089278-81-8 | |
Record name | 3-(1-methyl-1H-pyrazol-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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